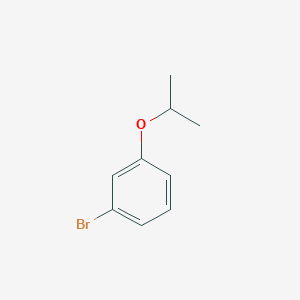

1-Bromo-3-isopropoxybenzene

Overview

Description

1-Bromo-3-isopropoxybenzene is a brominated aromatic compound with an isopropoxy group attached to the benzene ring. It is structurally related to other bromobenzenes, which are compounds that have been extensively studied due to their utility in various chemical reactions and their potential applications in fields such as materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of bromobenzene derivatives often involves halogenation reactions. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene was achieved through diazotization and bromination of 3,4-dimethylbenzenamine, indicating that similar strategies could be applied to synthesize 1-Bromo-3-isopropoxybenzene . Additionally, the CuI-catalyzed domino process described for the synthesis of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters suggests that catalytic systems could be employed for the efficient synthesis of bromobenzene derivatives .

Molecular Structure Analysis

The molecular structure of bromobenzenes can be influenced by the substituents on the benzene ring. For example, the microwave spectrum of bromobenzene provided insights into the structure and quadrupole coupling constants, which are relevant for understanding the electronic environment of the bromine atom . The X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes also revealed the importance of Br...Br interactions and other non-covalent interactions in determining the molecular packing .

Chemical Reactions Analysis

Bromobenzenes participate in a variety of chemical reactions. The isomerization of styrylbenzene derivatives, as studied in the context of Alzheimer's disease, demonstrates the reactivity of bromobenzenes under basic conditions . The efficient methods for synthesizing 1,2-dibromobenzenes, which are valuable precursors for organic transformations, highlight the versatility of bromobenzenes in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical properties of bromobenzenes, such as melting points, can be significantly affected by the position of the substituents on the benzene ring, as shown in the study of isomeric dibromobenzenes . The presence of bromine and other halogens can also influence the spectroscopic properties, as seen in the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene . The study of bromochloromethoxybenzenes in the marine troposphere suggests that bromobenzenes can have mixed biogenic and anthropogenic origins, which could impact their environmental distribution and behavior .

Scientific Research Applications

Polymer Functionalization

1-Bromo-3-isopropoxybenzene has been utilized in the functionalization of polymers. For instance, it was used to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. The alkylation reactions involved were tolerant of a range of temperatures and were not impeded by the presence of certain termini. This facilitated single pot syntheses with direct chain end functionalization, showcasing its versatility in polymer chemistry (Morgan et al., 2010).

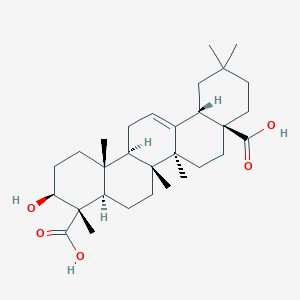

Chemical Synthesis

1-Bromo-3-isopropoxybenzene has also played a role in chemical synthesis processes. Its reaction with 3-hexyne resulted in the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, demonstrating its potential in constructing complex molecular structures. The reaction displayed interesting dynamics, involving the formation of a Br-bridged dimer with a unique structural configuration, indicative of its utility in sophisticated chemical synthesis (Agou et al., 2015).

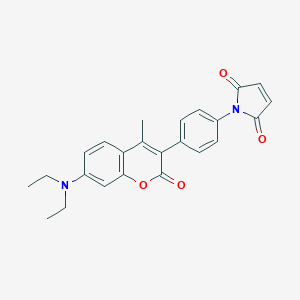

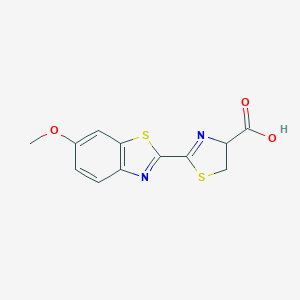

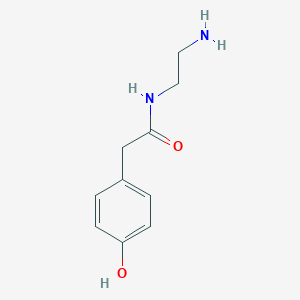

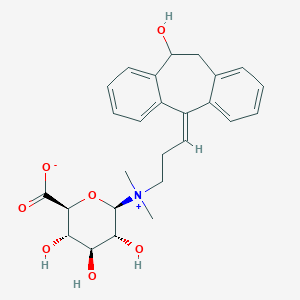

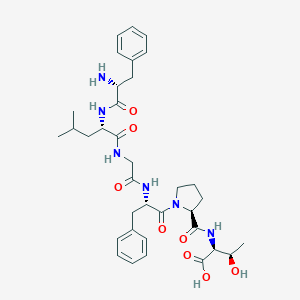

Alzheimer's Disease Research

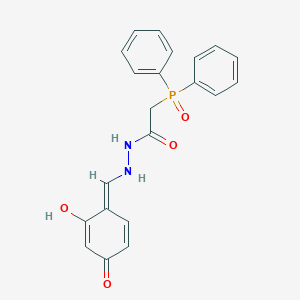

Interestingly, 1-Bromo-3-isopropoxybenzene derivatives have been investigated in the context of Alzheimer's disease. A derivative compound demonstrated the ability to strongly label beta-amyloid plaques in the brain, a hallmark of Alzheimer's. This suggests potential applications in developing probes for the detection and study of this disease, providing a pathway for further exploration in medicinal chemistry (Lee et al., 2001).

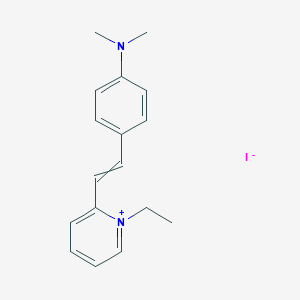

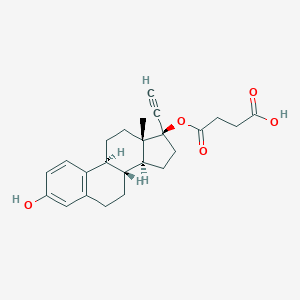

Solar Energy Applications

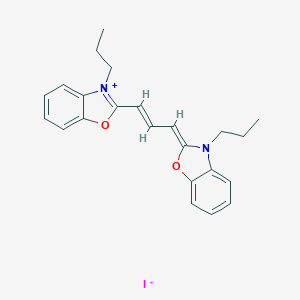

In the realm of renewable energy, 1-Bromo-3-isopropoxybenzene was used as a fluorescent inhibitor in polymer solar cells. This resulted in a significant improvement in the devices' performance, showcasing its potential in enhancing the efficiency of solar energy harvesting technologies (Fu et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that brominated organic compounds often interact with various biological targets, including proteins and enzymes, depending on their specific structure and functional groups .

Mode of Action

Brominated compounds are generally known for their electrophilic nature, which allows them to form covalent bonds with nucleophilic sites in biological molecules .

Biochemical Pathways

Brominated compounds can potentially interfere with various biochemical pathways due to their reactivity .

Pharmacokinetics

It’s known that the compound has a boiling point of 222°c and a density of 1331 g/mL at 25°C . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Brominated compounds can potentially cause various cellular effects due to their reactivity .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1-Bromo-3-isopropoxybenzene. For instance, its boiling point suggests that it is stable at normal body temperatures .

properties

IUPAC Name |

1-bromo-3-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWJZIQSPRFCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390760 | |

| Record name | 1-Bromo-3-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-isopropoxybenzene | |

CAS RN |

131738-73-3 | |

| Record name | 1-Bromo-3-isopropoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131738-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromophenyl isopropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

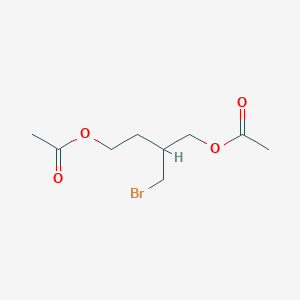

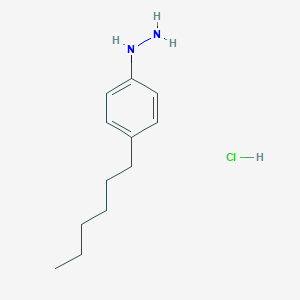

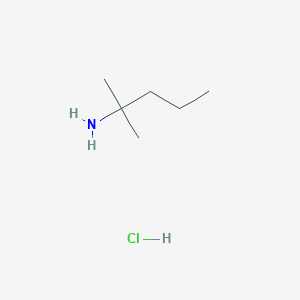

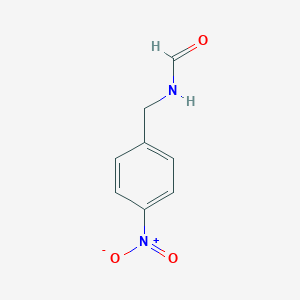

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.